molecular formula C10H8IN3O4 B1503101 Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 885271-48-7

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No. B1503101
M. Wt: 361.09 g/mol
InChI Key: JGMMEYKVWHWSSW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9IN3O4 . It is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate, has been a subject of research due to their importance in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate can be represented by the InChI code: 1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3 .

Safety And Hazards

The safety information available indicates that Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

The future directions for research on Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate and related compounds are likely to continue focusing on their synthesis and potential applications in medicinal chemistry . The wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry suggests that they will continue to be an area of active research .

properties

IUPAC Name

ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O4/c1-2-18-10(15)7-8(11)13-5-3-4-6(14(16)17)9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMMEYKVWHWSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693049
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate

CAS RN

885271-48-7
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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